Argatroban-d3

Übersicht

Beschreibung

Argatroban-d3 (Hydrochlorid) ist ein synthetischer direkter Thrombininhibitor, der hauptsächlich als Antikoagulans eingesetzt wird. Es ist eine deuterierte Form von Argatroban, d. h. es enthält Deuteriumatome anstelle von Wasserstoffatomen. Diese Modifikation kann die Stabilität und die pharmakokinetischen Eigenschaften der Verbindung verbessern. This compound (Hydrochlorid) wird als interner Standard für die Quantifizierung von Argatroban in verschiedenen analytischen Anwendungen verwendet .

Herstellungsmethoden

Die Synthese von this compound (Hydrochlorid) umfasst mehrere Schritte, beginnend mit L-Arginin. Der Prozess beinhaltet die Einführung von Deuteriumatomen an bestimmten Positionen im Molekül. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von deuterierten Reagenzien und Lösungsmitteln, um die Einarbeitung von Deuterium zu gewährleisten. Industrielle Produktionsmethoden für this compound (Hydrochlorid) ähneln denen, die für Argatroban verwendet werden, mit zusätzlichen Schritten, um Deuteriumatome einzuführen .

Vorbereitungsmethoden

The synthesis of argatroban-d3 (hydrochloride) involves several steps, starting from L-arginine. The process includes the introduction of deuterium atoms at specific positions in the molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods for this compound (hydrochloride) are similar to those used for argatroban, with additional steps to introduce deuterium atoms .

Analyse Chemischer Reaktionen

Primary Reaction Mechanism

Argatroban-d3 retains the core reactivity of argatroban, specifically targeting thrombin's active site through reversible, non-covalent interactions . The deuterium substitution does not alter its binding kinetics but enhances metabolic stability in analytical workflows .

Key Reaction Pathways:

-

Thrombin Inhibition :

Binds to thrombin’s catalytic triad (Ser195, His57, Asp102), forming a stable enzyme-inhibitor complex . -

Platelet Aggregation Suppression :

Reduces thrombin-induced platelet aggregation with an IC50 of 0.077 µM in washed guinea pig platelets .

Analytical Reactivity in LC-MS/MS

This compound is utilized in mass spectrometry due to its stability under ionization conditions and minimal isotopic interference.

Method Parameters :

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Positive electrospray (ESI+) |

| MRM Transition | 527.2 → 384.2 (quantifier), 527.2 → 225.1 (qualifier) |

| Retention Time | 2.8 min (HPLC C18 column) |

| LOD | 0.1 ng/mL |

| LOQ | 0.3 ng/mL |

Metabolic Stability

This compound exhibits resistance to hepatic cytochrome P450 (CYP3A4/5)-mediated metabolism due to deuterium substitution at critical positions .

Comparison with Non-Deuterated Argatroban :

| Property | Argatroban | This compound |

|---|---|---|

| Half-Life (t₁/₂) | 39–51 min | Not reported (assumed similar) |

| Metabolites | M1 (3–5× weaker activity) | Undetectable metabolites |

| Protein Binding | 54% | 54% (predicted) |

Key Findings from Clinical Trials:

Wissenschaftliche Forschungsanwendungen

Heparin-Induced Thrombocytopenia (HIT)

Argatroban is widely recognized for its role in treating HIT, a condition where heparin therapy leads to a paradoxical increase in thrombotic events due to platelet activation. Studies have shown that Argatroban effectively restores platelet counts and reduces thrombotic complications in patients with HIT .

Clinical Study Findings:

- A study involving 16 patients confirmed HIT diagnosis; treatment with Argatroban resulted in significant platelet recovery within days .

| Parameter | Baseline (Day 0) | After Treatment (Day 3) |

|---|---|---|

| Platelet Count (G/L) | 95 ± 55 | 147 ± 89 |

| aPTT (seconds) | 45.0 ± 9.8 | 78.2 ± 35.8 |

Cerebral Arterial Thrombosis

Argatroban has been evaluated for its efficacy in managing cerebral arterial thrombosis. Although findings suggest it does not significantly improve early outcomes post-stroke compared to controls, it remains a safe option without increased hemorrhagic complications .

Study Overview:

- A retrospective analysis of patients with acute atherothrombotic stroke showed no significant difference in modified Rankin Scale scores between those treated with Argatroban and those who were not .

| Outcome Measure | Argatroban Group | Control Group |

|---|---|---|

| Modified Rankin Scale Score | No significant difference | No significant difference |

| Hemorrhagic Complications | 3.5% | 3.8% |

Critical Care Settings

In critically ill patients, particularly those with sepsis and new-onset thrombocytopenia, Argatroban has demonstrated effectiveness in delaying clot initiation without affecting clot strength significantly . This property makes it valuable in intensive care units where rapid anticoagulation is necessary.

Key Findings:

- In vitro studies showed that Argatroban prolonged thrombin lag time significantly compared to non-anticoagulated samples .

Pharmacokinetics and Metabolism

Argatroban-d3 retains similar pharmacokinetic properties to its non-deuterated counterpart but may provide enhanced stability and tracking in metabolic studies. It is predominantly metabolized by the liver, with a short half-life of approximately 40-50 minutes, allowing for rapid adjustments in dosing based on clinical needs .

Research Insights and Future Directions

The use of this compound in research settings may provide insights into thrombin inhibition mechanisms and enhance the understanding of anticoagulant therapies. Future studies could explore its potential benefits over traditional argatroban, particularly in patient populations with unique metabolic profiles.

Wirkmechanismus

Argatroban-d3 (hydrochloride) exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation process. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This inhibition reduces the risk of thrombosis and helps manage conditions like heparin-induced thrombocytopenia. The molecular targets and pathways involved include the thrombin active site and the coagulation cascade .

Vergleich Mit ähnlichen Verbindungen

Argatroban-d3 (Hydrochlorid) wird mit anderen direkten Thrombininhibitoren wie folgenden verglichen:

Bivalirudin: Ein weiterer direkter Thrombininhibitor, der in ähnlichen klinischen Situationen eingesetzt wird.

Dabigatran: Ein oraler direkter Thrombininhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.

Lepirudin: Ein rekombinantes Hirudin, das als Antikoagulans eingesetzt wird. Die Einzigartigkeit von this compound (Hydrochlorid) liegt in seiner deuterierten Form, die im Vergleich zu seinen nicht-deuterierten Gegenstücken eine verbesserte Stabilität und pharmakokinetische Vorteile bieten kann

Biologische Aktivität

Argatroban-d3 is a deuterated analog of argatroban, a synthetic direct thrombin inhibitor primarily used for anticoagulation in patients with heparin-induced thrombocytopenia (HIT). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, mechanism of action, and clinical implications through data tables and case studies.

This compound functions as a reversible inhibitor of thrombin, binding to its active site and preventing thrombin-mediated reactions. Its selectivity for thrombin over other serine proteases is significant, making it a potent anticoagulant. The following table summarizes key pharmacodynamic properties:

| Property | Value |

|---|---|

| IC50 (free thrombin) | 0.01 µM |

| IC50 (clot-bound thrombin) | 0.09 µM |

| Selectivity | High for thrombin vs. factor Xa, trypsin, plasmin |

| Half-life | 40-50 minutes |

| Bioavailability | 100% (intravenous) |

| Protein Binding | 54% |

This compound exhibits similar biological activity to its parent compound, with an IC50 value of 0.077 µM for inhibiting thrombin-induced platelet aggregation in guinea pig platelets .

1. Use in Heparin-Induced Thrombocytopenia (HIT)

This compound is particularly beneficial in managing HIT, where traditional anticoagulants pose risks due to antibody formation against heparin. A study involving patients with confirmed HIT demonstrated rapid platelet recovery and effective anticoagulation when treated with argatroban:

- Mean Initial Dose: 0.77 ± 0.45 μg/kg/min

- Platelet Count Recovery: Increased from 95 ± 55 G/l at baseline to 215 ± 102 G/l at 24 hours post-infusion.

- Major Bleeding Incidence: 15% among treated patients .

2. Efficacy in Critically Ill Patients

In critically ill patients with sepsis and new-onset thrombocytopenia, argatroban was shown to delay clot initiation without affecting clot strength:

- Thrombin Lag Time: Increased from 5.3 minutes (control) to 15.5 minutes at high argatroban concentrations.

- Impact on Clotting Time: Both argatroban and dalteparin increased clotting time but did not alter maximum clot firmness .

Research Findings

Research indicates that this compound maintains the pharmacological profile of argatroban while providing a stable internal standard for quantification in laboratory settings. Its effectiveness in various clinical scenarios is supported by multiple studies:

- In percutaneous coronary interventions, argatroban demonstrated a high success rate with minimal major complications (6.3% incidence of death or myocardial infarction) .

- A recent case report highlighted successful management of cerebral venous sinus thrombosis using argatroban despite resistance due to SERPINC1 mutation, showcasing its versatility in complex cases .

Eigenschaften

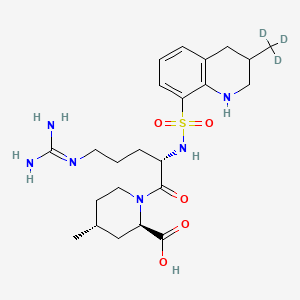

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-HKEDOSAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@H](C[C@@H]3C(=O)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.